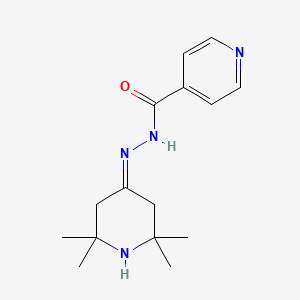

N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide

Description

Properties

IUPAC Name |

N-[(2,2,6,6-tetramethylpiperidin-4-ylidene)amino]pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O/c1-14(2)9-12(10-15(3,4)19-14)17-18-13(20)11-5-7-16-8-6-11/h5-8,19H,9-10H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJLINWICASHLDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NNC(=O)C2=CC=NC=C2)CC(N1)(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-one with isonicotinic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced using continuous-flow synthesis techniques. This method involves the continuous mixing of reactants in a micro fixed-bed reactor packed with a catalyst, such as 5% Pt/C, to achieve high yields and efficiency. The continuous-flow process allows for the rapid and scalable production of the compound, making it suitable for large-scale industrial applications.

Chemical Reactions Analysis

Types of Reactions: N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.

Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, such as cancer and neurodegenerative disorders.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism by which N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of key enzymes involved in biological processes. Additionally, it may interact with cellular receptors and signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Substituent Variations

Isonicotinohydrazide derivatives differ primarily in the substituent attached to the hydrazide nitrogen. Key structural analogues include:

Key Observations :

- Steric Effects : The tetramethylpiperidinylidene group in the target compound provides greater steric hindrance compared to benzylidene or indole substituents, which may influence reactivity and molecular packing .

- Electronic Effects: Electron-withdrawing groups (e.g., nitro, chloro) or electron-donating groups (e.g., dimethylamino) alter the hydrazide's electronic profile, affecting hydrogen bonding and solubility .

Physical and Spectroscopic Properties

Melting Points and Solubility

Notes:

Spectroscopic Data

- IR Spectroscopy : All compounds exhibit characteristic peaks for N–H (3400–3100 cm⁻¹), C=O (1660–1640 cm⁻¹), and C=N (1590–1520 cm⁻¹) .

- ¹H-NMR : The target compound’s piperidinylidene group would show singlet peaks for methyl groups (δ ~1.2–1.5 ppm) and a deshielded N–H proton (δ ~9–10 ppm) .

Functional Comparisons

Biological Activity

N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide is a novel compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a tetramethylpiperidine moiety and an isonicotinohydrazide group. The chemical formula is , with a molecular weight of approximately 246.31 g/mol. The structural representation can be summarized as follows:

- Molecular Formula:

- Molecular Weight: 246.31 g/mol

- IUPAC Name: this compound

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. In vitro tests demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 18 | 32 µg/mL |

These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents.

Anticancer Activity

Another area of interest is the anticancer potential of this compound. Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. A study involving human breast cancer cells (MCF-7) showed that treatment with this compound resulted in a dose-dependent reduction in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which warrants further investigation into its potential as an anticancer drug.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and bacterial metabolism.

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, leading to apoptosis.

- Interaction with DNA : Some findings indicate that it may bind to DNA or interfere with DNA replication processes.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various derivatives of isonicotinohydrazide compounds, including this compound. The results demonstrated that modifications in the piperidine structure significantly influenced antimicrobial potency.

Clinical Relevance

In a clinical setting, compounds similar to this compound have shown promise in treating infections resistant to conventional antibiotics. Further clinical trials are necessary to establish safety and efficacy profiles.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N'-(2,2,6,6-tetramethylpiperidin-4-ylidene)isonicotinohydrazide, and how do reaction conditions impact yield?

- Methodology : The compound can be synthesized via condensation reactions between isonicotinohydrazide and 2,2,6,6-tetramethylpiperidin-4-one derivatives. Key steps include:

- Solvent selection : Ethanol and DMF are effective for facilitating nucleophilic substitution or hydrazone formation .

- Catalyst use : Catalytic hydrogenation (e.g., Cu–Cr/γ-Al₂O₃) optimizes reduction steps in precursor synthesis, achieving yields up to 90% under continuous flow conditions .

- Temperature control : Reactions often proceed at reflux temperatures (~80°C) to ensure complete conversion while avoiding decomposition .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Look for characteristic peaks:

- Hydrazone NH : Downfield singlet at δ ~10-12 ppm.

- Tetramethylpiperidine protons : Multiplets near δ 1.2–1.8 ppm (axial/equatorial CH₂) and δ 1.0 ppm (CH₃ groups) .

- IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3200 cm⁻¹ (N–H) confirm hydrazide and piperidine moieties .

- MS : Molecular ion peaks (e.g., m/z 442.64 for C₂₆H₄₂N₄O₂ analogs) validate the molecular formula .

Advanced Research Questions

Q. How can structural disorder in the crystal lattice of this compound be resolved during X-ray crystallography?

- Methodology :

- Low-temperature data collection : Reduces thermal motion artifacts, improving resolution of disordered regions .

- Occupancy refinement : Use software like SHELXL to model alternative conformations of the piperidine ring or hydrazone linkage .

- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., N–H⋯O bonds at ~3.0 Å) to constrain disordered segments .

Q. What mechanistic insights explain the catalytic efficiency of Cu–Cr/γ-Al₂O₃ in synthesizing precursors for this compound?

- Methodology :

- Catalyst characterization : XPS and TPR reveal that Cu⁰ acts as the active site, while Cr enhances dispersion, preventing agglomeration .

- Kinetic studies : Monitor hydrogenation rates under varying pressures (1–5 bar H₂) and temperatures (50–100°C) to optimize turnover frequency .

- Computational modeling : DFT calculations can map adsorption energies of intermediates on the catalyst surface .

Q. How should researchers address contradictions in spectroscopic data interpretation?

- Methodology :

- Cross-validation : Compare NMR/IR results with X-ray crystallographic data to resolve ambiguities (e.g., tautomerism in hydrazone groups) .

- Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange broadening in the piperidine ring .

- High-resolution MS : Use FT-ICR or Orbitrap instruments to distinguish isobaric interferences (e.g., C₂₆H₄₂N₄O₂ vs. C₂₅H₄₀N₅O) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.